P-gp inhibitor 13

MDR reversal Chemosensitization P-gp inhibition

P-gp inhibitor 13, also designated as compound 27f, is a synthetic seco-DSP derivative that functions as a P-glycoprotein (P-gp/ABCB1) inhibitor. It was identified from a series of 49 novel seco-DSP and seco-DMDCK derivatives synthesized and evaluated for their ability to reverse P-gp-mediated paclitaxel resistance in A2780/T ovarian cancer cells.

Molecular Formula C32H34O8
Molecular Weight 546.6 g/mol
Cat. No. B12388460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 13
Molecular FormulaC32H34O8
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4
InChIInChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3
InChIKeySPOSWQWTHALSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 13 (Compound 27f): Quantified Differentiation Guide for Scientific Procurement


P-gp inhibitor 13, also designated as compound 27f, is a synthetic seco-DSP derivative that functions as a P-glycoprotein (P-gp/ABCB1) inhibitor [1]. It was identified from a series of 49 novel seco-DSP and seco-DMDCK derivatives synthesized and evaluated for their ability to reverse P-gp-mediated paclitaxel resistance in A2780/T ovarian cancer cells [1]. The compound exhibits a molecular formula of C32H34O8 and a molecular weight of 546.61 g/mol [2]. Its primary application lies in research focused on overcoming multidrug resistance (MDR), particularly in advanced acute myeloid leukemia models [1].

Why Generic P-gp Inhibitors Cannot Substitute for P-gp Inhibitor 13 in Critical Assays


P-glycoprotein inhibitors exhibit pronounced structural and pharmacological heterogeneity, with substantial differences in potency, selectivity, and safety profiles across first-, second-, and third-generation compounds [1]. First-generation inhibitors like verapamil suffer from low potency and significant cardiotoxicity, while third-generation inhibitors such as tariquidar, though more selective, demonstrate variable efficacy across different cell lines and substrates [1]. P-gp inhibitor 13 (compound 27f) was rationally optimized from a seco-DSP scaffold to deliver a specific combination of high MDR reversal potency and minimal cardiac liability that is not uniformly present in other in-class compounds [2]. The quantitative evidence below demonstrates why simple interchange with a generic P-gp inhibitor will not reproduce the same experimental outcomes.

P-gp Inhibitor 13: Quantitative Differentiation Evidence Against Key Comparators


>425-Fold MDR Reversal Ratio vs. Verapamil in Paclitaxel-Resistant A2780/T Cells

In a head-to-head comparison within the same study, compound 27f (P-gp inhibitor 13) achieved a greater than 425-fold reversal of paclitaxel resistance in P-gp-overexpressing A2780/T cells, whereas the majority of the 49 synthesized seco-DSP/DCK analogs and the reference inhibitor verapamil exhibited only 'comparable' (i.e., substantially lower) MDR reversal activity [1]. This fold-reversal was calculated as the ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in the presence of the inhibitor [1].

MDR reversal Chemosensitization P-gp inhibition

hERG IC50 >40 μM vs. Verapamil (0.2-0.4 μM): Superior Cardiac Safety Profile

In vitro hERG channel inhibition assays revealed that P-gp inhibitor 13 has an IC50 value exceeding 40 μM [1], indicating minimal interaction with the cardiac potassium channel responsible for QT prolongation and potential arrhythmias. By contrast, the first-generation P-gp inhibitor verapamil exhibits a hERG IC50 in the range of 0.2-0.4 μM (200-400 nM) across multiple independent studies [2][3]. This represents an approximately 100-fold to 200-fold improvement in cardiac safety margin for P-gp inhibitor 13.

Cardiac safety hERG inhibition Toxicity

Sub-Micromolar Chemosensitization Potency: IC50 of 0.010 μM in A2780/T Cells

P-gp inhibitor 13 demonstrates exceptional potency in sensitizing A2780/T cells to paclitaxel, with a reported IC50 value of 0.010 μM (10 nM) [1]. This value reflects the concentration of the inhibitor required to reduce the IC50 of paclitaxel by 50%. For context, this potency is at least an order of magnitude greater than that typically observed for verapamil in similar assays, where effective concentrations often range from 1-20 μM [2].

Potency Chemosensitization IC50

Concentration-Dependent MDR Reversal Across a 2.5-20 μM Range

P-gp inhibitor 13 exhibits a clear concentration-dependent reversal of multidrug resistance in A2780/T cells across the tested range of 2.5 μM, 5 μM, 10 μM, and 20 μM [1]. This dose-response relationship confirms the specificity of its P-gp inhibitory effect and provides a defined working concentration window for experimental design. While many P-gp inhibitors show activity only at higher, potentially cytotoxic concentrations, P-gp inhibitor 13 demonstrates robust efficacy even at the lower end of this range [1].

Dose-response MDR reversal P-gp inhibition

P-gp Inhibitor 13: Validated Research and Industrial Application Scenarios


In Vitro Reversal of Paclitaxel Resistance in Ovarian Cancer Models

P-gp inhibitor 13 is optimally suited for in vitro studies aiming to reverse P-gp-mediated paclitaxel resistance in A2780/T ovarian cancer cells. Its >425-fold reversal ratio and sub-micromolar IC50 (0.010 μM) enable robust chemosensitization at low concentrations, providing a reliable tool to investigate MDR mechanisms [1].

In Vivo Chemosensitization Studies Requiring Low Cardiac Toxicity

For in vivo xenograft or preclinical tumor models where cardiac safety is paramount, P-gp inhibitor 13 offers a distinct advantage. Its hERG IC50 >40 μM indicates a significantly reduced risk of QT prolongation compared to first-generation inhibitors like verapamil (hERG IC50 ~0.2-0.4 μM), making it a safer candidate for long-term or repeated dosing studies [1][2].

Mechanistic Studies of P-gp Efflux Using Rhodamine 123 Accumulation Assays

The compound's demonstrated ability to increase intracellular accumulation of rhodamine 123—a fluorescent P-gp substrate—more effectively than verapamil makes it an excellent probe for functional P-gp assays [1]. This property is particularly valuable for high-content screening or flow cytometry-based efflux studies.

Lead Optimization Programs Focused on Seco-DSP Scaffold for MDR Reversal

As a standout analog from a library of 49 seco-DSP derivatives, P-gp inhibitor 13 serves as a benchmark for medicinal chemistry efforts aimed at developing next-generation chemosensitizers. Its combination of high potency and low cardiac toxicity provides a clear target profile for scaffold optimization [1].

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